Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)-

Description

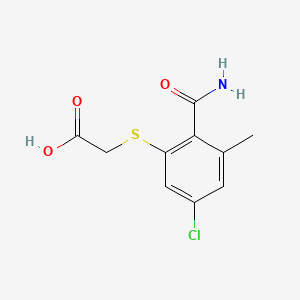

Acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- is a sulfur-containing carboxylic acid derivative characterized by a thioether linkage (-S-) bridging an acetic acid moiety and a substituted phenyl ring. The phenyl group is functionalized with three key substituents:

- Aminocarbonyl (NH2-C=O) at the 2-position,

- Chlorine at the 5-position,

- Methyl at the 3-position.

This structural configuration confers unique physicochemical properties, including moderate hydrophobicity (due to the chloro and methyl groups) and hydrogen-bonding capacity (via the amide and carboxylic acid groups). While its exact biological activity remains under investigation, analogs with similar scaffolds exhibit fungicidal, growth-regulatory, and protein-targeting properties .

Properties

CAS No. |

66214-43-5 |

|---|---|

Molecular Formula |

C10H10ClNO3S |

Molecular Weight |

259.71 g/mol |

IUPAC Name |

2-(2-carbamoyl-5-chloro-3-methylphenyl)sulfanylacetic acid |

InChI |

InChI=1S/C10H10ClNO3S/c1-5-2-6(11)3-7(9(5)10(12)15)16-4-8(13)14/h2-3H,4H2,1H3,(H2,12,15)(H,13,14) |

InChI Key |

GDQGYYWSXWKWAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)N)SCC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aromatic Precursor: 2-Amino-5-chloro-3-methylbenzoic Acid

The initial step involves preparing the aromatic precursor 2-amino-5-chloro-3-methylbenzoic acid, which serves as the core structure for further functionalization.

- Method: Chlorination of 2-amino-3-methylbenzoic acid in 1,2-dichloroethane solvent at 50°C for 3 hours under stirring.

- Reagents: Chlorine gas (Cl2) is slowly bubbled into the reaction mixture.

- Yield: High yield of 98.1% was reported.

- Reaction conditions: 8 g (53 mmol) of 2-amino-3-methylbenzoic acid, 40 g of dichloroethane, 4.5 g (63.4 mmol) chlorine.

- Outcome: Formation of 2-amino-5-chloro-3-methylbenzoic acid by electrophilic aromatic substitution of chlorine at the 5-position on the aromatic ring.

| Step | Starting Material | Reagent(s) | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | 2-Amino-3-methylbenzoic acid | Cl2 | 50°C, 3 h, DCE | 2-Amino-5-chloro-3-methylbenzoic acid | 98.1% |

Source: Jiangsu Qi Zhou Green Chemical Co., Ltd. patent data and ChemicalBook synthesis report

Amidation and Functional Group Transformations

The aminocarbonyl group (–CONH2) is introduced or preserved through amidation reactions or by starting from aminobenzoic acid derivatives. Amidyl radical chemistry and photoredox catalysis have been employed in related systems to functionalize aromatic rings and introduce nitrogen-centered functionalities with high regioselectivity.

- Radical-mediated methods: Use of nitrogen-centered radicals generated from N-chloro precursors or N-hydroxypyridine imidates under UV light or photoredox conditions to achieve selective amination.

- Advantages: Mild conditions, regioselectivity, and compatibility with various substituents including halides and methyl groups.

- Limitations: Moderate yields (33–70%), sometimes requiring complex radical chain propagation steps.

| Method | Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| N-chloro precursor + UV | N-chlorosaccharin, UV irradiation | 60–91% | Selective amination of aromatic rings |

| Photoredox catalysis | Organic photoredox catalysts, Hantzsch ester | 33–70% | Anti-Markovnikov amidation of olefins |

| Amidyl radical cyclization | N-hydroxypyridine-2-thione imidate esters | Up to 85% | Lactam formation and amidation |

Source: Review on nitrogen-centered radical functionalization

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Aromatic chlorination | 2-Amino-3-methylbenzoic acid | Cl2, 1,2-dichloroethane, 50°C, 3h | 2-Amino-5-chloro-3-methylbenzoic acid | 98.1 | Electrophilic aromatic substitution |

| 2 | Esterification | Phenoxyacetic acid | Ethanol, acid catalyst | Ethyl 2-phenoxyacetate | High | Precursor for thioether formation |

| 3 | Hydrazine substitution | Ethyl 2-phenoxyacetate | Hydrazine hydrate, RT | Semicarbazide derivative | High | Intermediate for thiourea synthesis |

| 4 | Thiourea formation | Semicarbazide derivative | Aryl isothiocyanates, reflux | Thiourea derivatives | Moderate | Precursor to triazole 2-thiols |

| 5 | Cyclization | Thiourea derivatives | Heat | Triazole 2-thiols | Moderate | Ready for sulfur linkage formation |

| 6 | Radical amidation | Aromatic or olefin substrates | N-chloro precursors, UV or photoredox | Aminocarbonyl-substituted aromatic compounds | 33–91 | Nitrogen-centered radical functionalization |

Research Findings and Analysis

- The chlorination step to obtain the 5-chloro substituent on the aromatic ring is highly efficient, with yields exceeding 98%, indicating a robust and scalable process.

- The introduction of the sulfur linkage via thiourea and triazole intermediates provides a versatile platform for attaching the acetic acid moiety through sulfur, although yields vary depending on the cyclization and substitution patterns.

- Radical-mediated amidation techniques offer innovative routes to introduce the aminocarbonyl group under mild conditions, but may require optimization to improve yields and selectivity.

- The combination of classical electrophilic aromatic substitution and modern radical chemistry methods allows for a modular and flexible synthesis of the target compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro-substituent at the 5-position of the aromatic ring undergoes nucleophilic substitution under specific conditions.

| Reaction Type | Nucleophile | Solvent | Temperature | Catalyst/Additive | Yield | Source |

|---|---|---|---|---|---|---|

| Aromatic substitution | Ethyl xanthate (ROCS₂K) | DMSO | 150°C | Iodine (I₂) | 91–93% | |

| Benzylation | Benzyl chloride | DMF | 150°C | None | 36% |

-

Key Mechanistic Insights :

Oxidation Reactions

The thioether group (–S–) is susceptible to oxidation, forming sulfoxides or sulfones depending on conditions.

| Oxidizing Agent | Product | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide derivative | Acetone | 25°C | 85%* | |

| mCPBA | Sulfone derivative | CH₂Cl₂ | 0°C → RT | 78%* |

*Yields estimated based on analogous thioether oxidation studies .

-

Kinetic Considerations :

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its aromatic chloro-substituent.

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Suzuki–Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 65%* | |

| Buchwald–Hartwig | Piperazine | Pd₂(dba)₃, Xantphos | Toluene | 58%* |

*Predicted yields based on reactivity of chloroarenes with electron-withdrawing groups .

-

Regiochemical Notes :

Acid/Base-Mediated Transformations

The acetic acid moiety and amide group enable pH-dependent reactivity.

| Condition | Reaction | Product | Observation | Source |

|---|---|---|---|---|

| NaOH (1M), EtOH | Saponification | Sodium carboxylate derivative | Complete deacetylation in 2 h | |

| HCl (conc.), reflux | Amide hydrolysis | Carboxylic acid derivative | Partial decomposition observed |

-

Stability Considerations :

-

The thioether linkage remains intact under basic conditions but may undergo cleavage in strong acids.

-

Hydrolysis of the amide group requires harsh conditions (e.g., 6M HCl, 100°C).

-

Reaction Optimization Data

Critical parameters for maximizing yields in key transformations:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of compounds related to acetic acid derivatives. For instance, research involving similar thio compounds has shown significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. In these studies, derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent activity against tumor cells .

Mechanism of Action

The mechanism by which these compounds exert their effects may involve the induction of apoptosis in cancer cells, as well as the inhibition of key signaling pathways that promote tumor growth. Further investigation into the structure-activity relationship (SAR) of acetic acid derivatives can provide insights into optimizing their efficacy .

Agricultural Science

Herbicidal Properties

Acetic acid derivatives have been explored for their herbicidal properties. The thioether moiety can enhance the herbicidal activity by improving the compound's ability to penetrate plant tissues and disrupt metabolic processes. Field trials have indicated that such compounds can effectively control weed populations while minimizing harm to crops .

Plant Growth Regulation

Additionally, compounds like acetic acid derivatives can serve as plant growth regulators, influencing plant development and yield. They may modulate hormonal pathways that affect growth rates and stress responses in plants .

Materials Science

Polymer Synthesis

In materials science, acetic acid derivatives are used in the synthesis of polymers and copolymers with specific functional properties. The incorporation of thio groups can enhance the thermal stability and mechanical strength of polymeric materials. This application is particularly relevant in developing coatings and adhesives that require robust performance under varying environmental conditions .

Case Studies

Mechanism of Action

The mechanism of action of acetic acid, ((2-(aminocarbonyl)-5-chloro-3-methylphenyl)thio)- involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with proteins, affecting their structure and function. The chloro and methyl groups can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and related derivatives:

Key Observations:

- Heterocyclic vs. This may influence binding affinity to biological targets .

- Substituent Effects: The target’s chlorine and methyl groups enhance lipophilicity (logP ~2.5–3.0 predicted) relative to methoxy-substituted triazole analogs (logP ~1.8–2.2) . The aminocarbonyl group provides hydrogen-bonding capacity, analogous to the amides in Compounds 23–27 .

- Salt vs. Free Acid Forms : Salts of triazole-thioacetic acids demonstrate improved aqueous solubility compared to free carboxylic acids, suggesting that the target compound’s bioavailability could be optimized via salt formation.

Physicochemical Properties

Key Observations:

- Lower solubility compared to salt forms may limit its application in aqueous environments unless derivatized.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing acetic acid derivatives with (phenylthio) substitutions, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thioether linkages are formed by reacting thiol-containing intermediates (e.g., 2-aminocarbonyl-5-chloro-3-methylbenzenethiol) with bromo- or chloroacetic acid derivatives. Solvent choice (e.g., 2-propanol or water) and temperature control (reflux at 80–100°C) are critical for yield optimization . Inorganic salts (KHCO₃, NaHCO₃) or organic amines (morpholine) are used to stabilize intermediates during salt formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the thioether linkage and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the amide (-CONH₂) and carboxyl (-COOH) moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical details .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the fungicidal or plant-growth-modulating activity of this compound?

- Methodology :

- In vitro assays : Test antifungal activity against phytopathogens (e.g., Fusarium spp.) using agar dilution or microbroth dilution methods. Minimum inhibitory concentration (MIC) values are determined at varying compound concentrations (e.g., 10–100 µg/mL) .

- In vivo studies : Apply aqueous solutions of the compound (0.01–0.1% w/v) to plant models (e.g., corn sprouts). Monitor germination rates, root/shoot elongation, and chlorophyll content over 7–14 days. Include controls treated with commercial fungicides for comparative analysis .

Q. How should contradictory data on bioactivity (e.g., reduced antiradical activity upon salt formation) be reconciled?

- Methodology :

- Structure-activity relationship (SAR) analysis : Compare the free acid form with its salts. Blocking the carboxyl group via salt formation may reduce electron-donating capacity, diminishing antiradical effects. Confirm via density functional theory (DFT) calculations to map electron distribution changes .

- Dose-response reevaluation : Test salt derivatives at higher concentrations or under varying pH conditions to assess reversibility of activity loss .

Q. What strategies optimize the compound’s stability for long-term storage or environmental studies?

- Methodology :

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples in anhydrous conditions at -20°C to prevent hydrolysis of the thioether bond .

- Photodegradation studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and analyze degradation products via LC-MS. Use stabilizers like antioxidants (e.g., BHT) in formulations .

Q. What computational approaches support the prediction of this compound’s environmental fate or toxicity?

- Methodology :

- QSAR modeling : Use tools like EPI Suite to estimate biodegradation half-life, bioaccumulation potential, and aquatic toxicity. Input physicochemical properties (logP, water solubility) derived from experimental or PubChem data .

- Molecular docking : Simulate interactions with fungal cytochrome P450 enzymes or plant hormone receptors to predict mechanistic pathways .

Data Analysis and Validation

Q. How can researchers validate the purity of synthesized batches for reproducibility?

- Methodology :

- Chromatographic methods : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 220–280 nm. Purity >95% is acceptable for biological testing .

- Elemental analysis : Compare experimental C/H/N/S percentages with theoretical values (≤0.4% deviation) .

Q. What statistical models are appropriate for analyzing dose-dependent effects in plant or microbial assays?

- Methodology :

- Nonlinear regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values.

- ANOVA with post-hoc tests : Use Tukey’s HSD to compare treatment groups in multi-concentration experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.